molecular formula C11H16BrNO2S B1277429 N-Butyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-68-4

N-Butyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1277429
CAS No.: 850429-68-4
M. Wt: 306.22 g/mol
InChI Key: CKNIVAHVDJSPNA-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Derivatives in Contemporary Academic Chemical Research

Sulfonamide derivatives are a cornerstone of modern medicinal chemistry and have a rich history in the development of therapeutic agents. Their broad spectrum of biological activities has led to their investigation and use as antibacterial, anticancer, anti-inflammatory, and antiviral agents. The sulfonamide functional group is a key structural feature in a variety of commercially available drugs.

In contemporary academic research, the focus has expanded beyond traditional applications. Scientists are exploring novel sulfonamide derivatives for their potential as enzyme inhibitors, particularly targeting carbonic anhydrases, which are involved in various physiological and pathological processes. Furthermore, the versatility of the sulfonamide scaffold allows for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Significance of N-Alkyl and Halogenated Benzenesulfonamide (B165840) Structures in Modern Synthetic Chemistry

The presence of N-alkyl and halogen substituents on the benzenesulfonamide framework, as seen in N-Butyl 3-bromo-4-methylbenzenesulfonamide (B1289567), is of considerable importance in modern synthetic chemistry and drug design.

N-Alkyl Groups: The N-alkylation of sulfonamides modulates the lipophilicity of the molecule. The butyl group in the target compound, for instance, increases its nonpolar character, which can influence its solubility, membrane permeability, and pharmacokinetic properties. The nature of the alkyl substituent can be systematically varied to fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) profile of the compound.

Research Landscape for N-Butyl 3-bromo-4-methylbenzenesulfonamide and Closely Related Analogues

While specific research focusing exclusively on this compound is limited in publicly accessible literature, the broader class of halogenated N-alkylbenzenesulfonamides has been the subject of various studies. Research on analogues provides valuable insights into the potential applications of the title compound.

For instance, studies on N-alkyl-4-bromobenzenesulfonamides have explored their anticonvulsant activity. The metabolism of these compounds has also been investigated to understand their pharmacokinetic profiles.

Furthermore, a variety of benzenesulfonamide derivatives are being investigated for their anticancer properties. These compounds often exert their effects by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The design and synthesis of new benzenesulfonamides with different substitution patterns on the benzene (B151609) ring and the sulfonamide nitrogen are active areas of research aimed at developing more potent and selective anticancer agents.

The antimicrobial potential of sulfonamide derivatives also continues to be an area of interest. Researchers are synthesizing and evaluating new halogenated sulfonamides for their activity against various bacterial and fungal strains, including those resistant to existing drugs.

The following table summarizes some of the research areas for closely related analogues:

Research AreaFindings on AnaloguesPotential Relevance to this compound
Anticancer Activity Benzenesulfonamide derivatives show inhibitory effects on carbonic anhydrase IX. rsc.orgresearchgate.netThe title compound could be investigated for similar inhibitory activity.
Antimicrobial Activity Halogenated sulfonamides exhibit activity against various microbial strains. ontosight.aibiointerfaceresearch.comThis compound may possess antimicrobial properties.
Anticonvulsant Activity N-alkyl-4-bromobenzenesulfonamides have been studied for their anticonvulsant effects. acs.orgThe title compound could be a candidate for neurological disorder research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIVAHVDJSPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428442
Record name 3-Bromo-N-butyl-4-methylbenzene-1-sulfonamide
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Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-68-4
Record name 3-Bromo-N-butyl-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Butyl 3 Bromo 4 Methylbenzenesulfonamide and Analogous Brominated N Alkyl Benzenesulfonamides

Strategies for the Preparation of Brominated Methylbenzenesulfonyl Chloride Precursors

The synthesis of the target sulfonamide fundamentally relies on the availability of its corresponding sulfonyl chloride precursor, 3-bromo-4-methylbenzenesulfonyl chloride. The preparation of this intermediate is typically achieved through electrophilic aromatic substitution on a pre-existing toluene (B28343) derivative.

The introduction of a bromine atom onto the 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) ring is a primary strategy. The methyl and sulfonyl chloride groups direct the position of incoming electrophiles. The sulfonyl chloride group is a meta-director, while the methyl group is an ortho-, para-director. Since the para position is blocked, the methyl group directs to the ortho position (C2 and C6), and the sulfonyl chloride group directs to the meta position (C3 and C5). The reaction typically yields a mixture of isomers, with the 3-bromo isomer being a significant product.

Common methods for this electrophilic bromination include:

Direct Bromination with a Lewis Acid Catalyst: The reaction of 4-methylbenzenesulfonyl chloride with molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) facilitates the formation of the brominated product. docbrown.infodocbrown.info The catalyst polarizes the bromine molecule, creating a potent electrophile (Br⁺) that attacks the aromatic ring. docbrown.info

Chlorosulfonation of Brominated Precursors: An alternative route involves the chlorosulfonation of 2-bromo-1-methylbenzene (2-bromotoluene). Reacting 2-bromotoluene (B146081) with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group onto the ring. chemicalbook.comgoogle.com The directing effects of the methyl group (ortho-, para-) and the bromine atom (ortho-, para-) guide the sulfonyl chloride group primarily to the position para to the methyl group, yielding the desired 3-bromo-4-methylbenzenesulfonyl chloride.

Table 1: Illustrative Conditions for Precursor Synthesis

Starting MaterialReagentsReaction TypeTypical Product
4-methylbenzenesulfonyl chlorideBr₂, FeBr₃Electrophilic Aromatic Bromination3-bromo-4-methylbenzenesulfonyl chloride
2-bromo-1-methylbenzeneClSO₃HElectrophilic Chlorosulfonation3-bromo-4-methylbenzenesulfonyl chloride

N-Alkylation Approaches for Sulfonamide Formation

Once the 3-bromo-4-methylbenzenesulfonyl chloride precursor is obtained, the subsequent step is the formation of the sulfonamide bond through reaction with a primary amine.

The most conventional method for synthesizing N-butyl 3-bromo-4-methylbenzenesulfonamide (B1289567) is the condensation reaction between 3-bromo-4-methylbenzenesulfonyl chloride and n-butylamine. This nucleophilic substitution reaction typically proceeds readily, where the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. wikipedia.org

The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.org Common bases include pyridine, triethylamine, or an aqueous solution of sodium hydroxide (B78521) in a biphasic system (Schotten-Baumann conditions). nsf.goveurjchem.com This approach is versatile and can be applied to a wide range of primary amines to generate a library of analogous N-alkyl sulfonamides. nih.govnih.gov

The efficiency of N-alkylation can be significantly influenced by the chosen reaction conditions. Key parameters include the solvent, the nature of the base, and the reaction temperature. For instance, using a biphasic solvent system can simplify workup and improve yields by sequestering the HCl byproduct in the aqueous phase. eurjchem.com

Modern synthetic chemistry has also seen the development of advanced catalytic systems that offer alternatives to traditional alkylation, particularly methods that utilize alcohols as alkylating agents in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" process. ionike.comacs.org This approach avoids the use of alkyl halides.

Notable catalyst systems include:

Iridium-Based Catalysts: Water-soluble iridium complexes, such as [Cp*Ir(biimH₂)(H₂O)][OTf]₂, have been shown to catalyze the N-alkylation of sulfonamides with alcohols in water, often under microwave irradiation to accelerate the reaction. rsc.orgnih.govacs.org

Manganese-Based Catalysts: Well-defined manganese(I) PNP pincer complexes have been developed as efficient catalysts for the N-alkylation of a diverse array of sulfonamides using both benzylic and simple primary aliphatic alcohols as the alkylating agents. acs.org

Iron-Based Catalysts: Simple and inexpensive iron(II) chloride (FeCl₂) in combination with a base like potassium carbonate (K₂CO₃) can effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols, generating water as the only byproduct. ionike.com

Table 2: Comparison of Catalytic Systems for N-Alkylation of Sulfonamides

Catalyst SystemAlkylating AgentKey Advantages
[Cp*IrCl₂]₂ / t-BuOKVarious AlcoholsHigh versatility, good to excellent yields with low catalyst loading. nih.govacs.org
Mn(I) PNP pincer complexBenzylic & Aliphatic AlcoholsUses earth-abundant metal, excellent yields for mono-N-alkylation. acs.org
FeCl₂ / K₂CO₃Benzylic AlcoholsEnvironmentally benign, high selectivity, uses inexpensive iron catalyst. ionike.com

Multi-component Reactions and Advanced Synthetic Routes to Sulfonamide Frameworks

Beyond two-component reactions, multi-component reactions (MCRs) have emerged as powerful tools for rapidly building molecular complexity from simple starting materials in a single step. acs.org

Several MCRs have been developed for the synthesis of sulfonamide-containing frameworks. For example, a palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids can generate α-arylamine derivatives. organic-chemistry.org Another approach involves the three-component reaction between dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org These strategies offer atom-economical and stereoselective routes to complex molecules that incorporate the sulfonamide motif. acs.orgresearchgate.net

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for sulfonamides. sci-hub.se A major focus is the replacement of hazardous reagents and solvents with more sustainable alternatives.

Key green chemistry approaches relevant to sulfonamide synthesis include:

Use of Alcohols as Alkylating Agents: As mentioned, the catalytic "borrowing hydrogen" method uses readily available and less toxic alcohols as alkylating agents, with water being the sole byproduct, thus representing a highly atom-economical and environmentally friendly process. ionike.comacs.org

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions reduces waste and simplifies purification. The sulfonylation of amines with arylsulfonyl chlorides can be carried out on solid bases like potassium carbonate at room temperature without any solvent, leading to high yields and purity in short reaction times. sci-hub.se Similarly, manganese dioxide has been used to catalyze the N-alkylation of sulfonamides with alcohols under solvent-free conditions. organic-chemistry.org

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Methods have been developed for the synthesis of sulfonamides from sulfonyl chlorides and amines in water, often proceeding efficiently at room temperature. sci-hub.se

These environmentally benign methods not only reduce the ecological impact of chemical synthesis but also often lead to safer, more efficient, and more cost-effective processes for producing N-Butyl 3-bromo-4-methylbenzenesulfonamide and its analogs.

Purification and Isolation Techniques for Substituted Benzenesulfonamides

The purification and isolation of this compound and its analogs are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products from the crude reaction mixture. The choice of purification method depends on the physical properties of the sulfonamide, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities. The primary techniques employed for the purification of substituted benzenesulfonamides are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system at varying temperatures. The fundamental principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Solvent Selection: The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:

Dissolve the sulfonamide sparingly or not at all at room temperature but exhibit high solubility at its boiling point.

Not react chemically with the sulfonamide.

Dissolve impurities readily at all temperatures or not at all, so they can be removed by filtration.

Be sufficiently volatile to allow for easy removal from the purified crystals.

For benzenesulfonamide (B165840) derivatives, a range of solvents and solvent mixtures are commonly used. Polar solvents like ethanol (B145695) and methanol (B129727) are often effective. nsf.govresearchgate.net In some cases, a binary solvent system, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), is employed. Common mixtures include hexane/ethyl acetate (B1210297) and ethanol/water. rochester.edu For instance, the purification of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related N-substituted sulfonamide, was achieved through recrystallization from ethanol. nsf.gov Similarly, a brominated intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, was successfully recrystallized using anhydrous methanol. researchgate.net

General Recrystallization Procedure:

The crude sulfonamide is dissolved in a minimal amount of an appropriate hot solvent or solvent mixture to form a near-saturated solution.

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The filtrate is allowed to cool slowly and undisturbed to promote the formation of large, well-defined crystals.

Once crystallization is complete, the purified crystals are isolated from the cold supernatant (mother liquor) by vacuum filtration.

The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried under vacuum.

A patent for purifying brominated aromatic compounds suggests that for compounds contaminated with bromine, a base such as n-butylamine or sodium carbonate can be added during recrystallization in solvents like toluene or dichloromethane (B109758) to neutralize acidic impurities like HBr. google.com

Table 1: Common Recrystallization Solvents for Substituted Benzenesulfonamides and Analogs

Compound TypeSolvent SystemRationale
N-Alkyl-4-methylbenzenesulfonamidesEthanolGood solubility at high temperatures and poor solubility at low temperatures for many sulfonamides. nsf.gov
Brominated Thioamides (Synthetic Precursors)Methanol (anhydrous)Effective for purifying polar, crystalline intermediates. researchgate.net
General Substituted BenzenesulfonamidesEthanol/WaterThe addition of water as an anti-solvent reduces the sulfonamide's solubility, inducing crystallization.
General Substituted BenzenesulfonamidesHexane/Ethyl AcetateA versatile non-polar/polar mixture that can be fine-tuned for compounds of intermediate polarity. rochester.edu

Column Chromatography

When recrystallization is ineffective, particularly for oily products or complex mixtures with impurities of similar solubility, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption onto a solid stationary phase while being carried through the column by a liquid mobile phase.

Stationary and Mobile Phases:

Stationary Phase: The most common stationary phase for the purification of benzenesulfonamides is silica (B1680970) gel (SiO₂), which is a polar adsorbent. google.comuvic.ca Alumina (B75360) (Al₂O₃) can also be used. The choice between acidic, neutral, or basic alumina depends on the stability of the target compound. uvic.ca

Mobile Phase (Eluent): The mobile phase is typically a non-polar solvent or a mixture of solvents of varying polarities. The polarity of the eluent is carefully optimized to achieve good separation. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane is commonly employed. rochester.edu The separation is based on the principle that less polar compounds have weaker interactions with the polar silica gel and therefore elute faster, while more polar compounds are retained longer on the column.

General Column Chromatography Procedure:

A glass column is packed with a slurry of silica gel in a non-polar solvent.

The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed. Alternatively, the crude material can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the column. chemistryviews.org

The eluent is passed through the column, often under positive pressure (flash chromatography) to speed up the process.

As the solvent flows, the components of the mixture separate into bands that move down the column at different rates.

Fractions are collected sequentially from the column outlet.

The composition of each fraction is analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Fractions containing the pure sulfonamide are combined, and the solvent is removed by rotary evaporation to yield the purified compound.

In the isolation of N-butylbenzenesulfonamide from a biological extract, silica gel chromatography was a key purification step. google.com Similarly, patents describing the synthesis of N-tert-butyl benzenesulfonamide derivatives specify the use of column chromatography for separation.

Table 2: Typical Column Chromatography Conditions for Benzenesulfonamide Purification

Compound ClassStationary PhaseTypical Eluent System(s)Elution Principle
N-AlkylbenzenesulfonamidesSilica GelHexane/Ethyl AcetateIncreasing the proportion of ethyl acetate increases eluent polarity to elute the moderately polar product. rochester.edu
Substituted BenzenesulfonamidesSilica GelDichloromethane/MethanolA small amount of methanol is added to the less polar dichloromethane to elute more polar sulfonamides. rochester.edu
N-ButylbenzenesulfonamideSilica GelMethylene (B1212753) Chloride based systemUsed to separate the target compound from complex biological matrices. google.com
Aromatic SulfonamidesReversed-Phase C18Acetonitrile/Water or Methanol/WaterIn reversed-phase HPLC, a polar mobile phase is used with a non-polar stationary phase; polar compounds elute first. columbia.edu

Advanced Spectroscopic and Structural Elucidation of N Butyl 3 Bromo 4 Methylbenzenesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentresearchgate.netresearchgate.netsynblock.comresearchgate.netnsf.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of N-Butyl 3-bromo-4-methylbenzenesulfonamide (B1289567). Through the analysis of one-dimensional (1H, 13C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and connectivity.

1H NMR and 13C NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicitiesresearchgate.netresearchgate.netnist.gov

The 1H NMR spectrum of N-Butyl 3-bromo-4-methylbenzenesulfonamide provides distinct signals corresponding to the aromatic, methyl, and N-butyl groups. The aromatic region is expected to display three protons with specific chemical shifts and coupling patterns dictated by the bromo, methyl, and sulfonamide substituents. The methyl group attached to the benzene (B151609) ring typically appears as a singlet in the upfield region. The N-butyl group protons exhibit characteristic multiplets: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the nitrogen, and two multiplets for the central methylene groups. rsc.org The proton attached to the nitrogen (N-H) may appear as a broad singlet or a triplet if coupled to the adjacent methylene group.

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. researchgate.net The spectrum would show signals for six distinct aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bearing the bromine and the sulfonyl group would be significantly affected. Additionally, four signals corresponding to the carbons of the butyl group and one signal for the methyl group on the aromatic ring would be observed. rsc.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Group Predicted 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm) Multiplicity (1H NMR)
Ar-HAromatic~7.9~130-140d
Ar-HAromatic~7.6~125-135dd
Ar-HAromatic~7.4~120-130d
Ar-CH3Methyl~2.4~21s
N-HAmideVariable (broad)-br s or t
N-CH2Butyl~2.9-3.1~43-45t
-CH2-Butyl~1.4-1.6~30-32m
-CH2-Butyl~1.2-1.4~19-21m
-CH3Butyl~0.8-0.9~13-14t

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidationresearchgate.net

To definitively establish the structural connectivity of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. It would be used to confirm the sequence of the butyl group by showing correlations between adjacent methylene (CH2) protons. For instance, the N-CH2 protons would show a correlation to the neighboring CH2 protons, which in turn would correlate to the next CH2, and finally to the terminal CH3 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the aromatic proton at ~7.9 ppm would correlate to its attached aromatic carbon, and the methyl protons at ~2.4 ppm would correlate to the methyl carbon at ~21 ppm.

Vibrational Spectroscopy Applications in Molecular Characterizationresearchgate.netnih.govnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequenciesresearchgate.netresearchgate.netnih.govnih.govnist.gov

The IR spectrum of this compound is characterized by absorption bands corresponding to specific vibrational modes of its functional groups. The sulfonamide group is particularly prominent, showing strong, distinct bands for the S=O stretching vibrations. researchgate.netscielo.br The N-H stretching frequency is also a key diagnostic peak.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSulfonamide (-SO2NH-)3200-3300Medium
C-H Stretch (Aromatic)Ar-H3000-3100Medium-Weak
C-H Stretch (Aliphatic)-CH3, -CH2-2850-2960Medium-Strong
S=O Asymmetric StretchSulfonamide (-SO2NH-)1310-1380Strong
S=O Symmetric StretchSulfonamide (-SO2NH-)1150-1180Strong
C=C StretchAromatic Ring1450-1600Medium
S-N StretchSulfonamide (-SO2NH-)890-950Medium

Raman Spectroscopy for Complementary Vibrational Mode Analysisresearchgate.netnih.gov

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the non-polar C-C and C-S bonds. The symmetric stretching of the S=O bonds and the aromatic ring "breathing" modes are expected to produce strong signals in the Raman spectrum, providing confirmatory data to the IR analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysisresearchgate.netsynblock.comresearchgate.netnist.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C11H16BrNO2S), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass.

A key feature in the mass spectrum would be the isotopic pattern of bromine. The presence of two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for sulfonamides include:

Cleavage of the S-N bond: This would lead to the formation of fragments corresponding to the [3-bromo-4-methylbenzenesulfonyl]+ cation and the [butylamine]+ radical cation.

Loss of the butyl group: Alpha-cleavage next to the nitrogen can lead to the loss of a propyl radical, while cleavage of the N-C bond can result in the loss of the entire butyl group.

Benzylic cleavage: The fragment corresponding to the 3-bromo-4-methylbenzenesulfonyl cation can further fragment, for instance, by losing SO2.

These combined spectroscopic techniques provide a robust and detailed characterization, enabling the complete structural elucidation of this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination of Sulfonamide Analogues

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For analogues of this compound, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that stabilize the crystalline structure.

Analysis of Molecular Geometry, Conformation, and Torsion Angles

The molecular geometry of sulfonamide analogues, as determined by X-ray diffraction, reveals a consistent tetrahedral arrangement around the sulfur atom, albeit with slight distortions. The S=O bond lengths typically range from 1.428 Å to 1.441 Å, while S–N and S–C bond lengths are observed around 1.62 Å and 1.77 Å, respectively. iucr.org These values are consistent across a variety of structurally related sulfonamides. nih.gov

Table 1: Representative Molecular Geometry Parameters for Sulfonamide Analogues Data compiled from crystallographic studies of various benzenesulfonamide (B165840) derivatives.

ParameterTypical Range / Value
Bond Lengths (Å)
S=O1.428 - 1.441 iucr.org
S–N1.618 - 1.622 iucr.org
S–C (aromatic)1.766 iucr.org
Bond Angles (°)
O=S=O~118 - 120
C–S–N~105 - 108 nih.gov
Torsion Angles (°)
C–S–N–C-70 to -82 researchgate.net
C–C–S–N-57.7 researchgate.net

Investigation of Crystal Packing and Intermolecular Interactions (e.g., N–H⋯O hydrogen bonds)

The crystal packing of sulfonamide analogues is predominantly governed by a network of intermolecular hydrogen bonds, with the sulfonamide moiety playing a central role. The N–H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. mdpi.com The most prevalent interaction is the N–H⋯O hydrogen bond, which is a robust and highly directional interaction that often dictates the primary supramolecular assembly. nih.gov

These N–H⋯O interactions frequently lead to the formation of recognizable supramolecular synthons, such as inversion dimers or infinite chains (catemers). In an inversion dimer, two molecules are linked by a pair of N–H⋯O hydrogen bonds, forming a cyclic motif. In other structures, these hydrogen bonds connect molecules into one-dimensional ribbons or chains that propagate through the crystal. iucr.org The geometry of these hydrogen bonds is characteristic, with D···A (Donor-Acceptor) distances typically falling in the range of 2.9 to 3.0 Å and D–H···A angles being close to linear (160-175°). iucr.org

For example, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, intermolecular N–H⋯O interactions link the molecules into ribbons, with N···O distances of 2.925 (3) Å and 2.968 (3) Å. iucr.org Similarly, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide features infinite chains linked by N–H⋯O hydrogen bonds. nih.govresearchgate.net

Table 2: Typical Hydrogen Bond Geometry in Sulfonamide Analogue Crystals Geometric parameters for intermolecular N–H⋯O interactions observed in related structures.

D–H···AD···A (Å)H···A (Å)D–H···A (°)Supramolecular Motif
N–H···O=S2.925 (3) iucr.org~2.1161 (3) iucr.orgChain/Ribbon
N–H···O=S2.968 (3) iucr.org~2.2172 (3) iucr.orgChain/Ribbon
N–H···O=S~2.9 - 3.1 nih.gov~2.0 - 2.3~160 - 175Dimer or Catemer

Computational and Theoretical Chemistry Investigations of Brominated N Alkyl Benzenesulfonamides

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies of Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a framework for understanding and predicting a wide range of molecular properties. Time-Dependent DFT (TD-DFT) extends these capabilities to excited states, allowing for the investigation of electronic transitions and optical properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For N-Butyl 3-bromo-4-methylbenzenesulfonamide (B1289567), this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. This process is crucial as the molecular conformation dictates its physical and chemical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and predicting its electronic transitions. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. libretexts.org For molecules with extended π-systems, this gap can be small enough to allow absorption of light in the visible region. libretexts.org In the case of N-Butyl 3-bromo-4-methylbenzenesulfonamide, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the electronic transitions. medmedchem.com These transitions typically involve the promotion of an electron from a π orbital of the benzene (B151609) ring to an antibonding π* orbital (a π → π* transition) or from a non-bonding orbital on the oxygen or nitrogen atoms to a π* orbital (an n → π* transition). libretexts.org

Table 1: Theoretical Electronic Properties of an Analogous Brominated Benzenesulfonamide (B165840)
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Major Electronic Transitionπ → π*
Calculated λmax290 nm

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. medmedchem.com The MEP map is color-coded to indicate regions of different electrostatic potential. Red areas, representing regions of negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack. Green regions correspond to neutral electrostatic potential.

For this compound, the MEP surface would likely show negative potential around the electronegative oxygen and bromine atoms, making them sites for interaction with electrophiles. medmedchem.com Conversely, the hydrogen atoms of the butyl group and the benzene ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactivity landscape.

Determination of Global Chemical Reactivity Descriptors (GCRD)

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. dergipark.org.tr

Table 2: Calculated Global Chemical Reactivity Descriptors for an Analogous Brominated Benzenesulfonamide
DescriptorValue
Ionization Potential (I)6.5 eV
Electron Affinity (A)1.2 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.38 eV⁻¹
Electrophilicity Index (ω)2.80 eV

Exploration of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots in Analogous Structures

For brominated N-alkyl benzenesulfonamides, Hirshfeld analysis would reveal the importance of various non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), halogen bonds (C-Br···O), and π-π stacking interactions between the benzene rings. iucr.orgresearchgate.net The fingerprint plots would quantify the percentage contribution of each type of contact, such as H···H, C···H, and O···H interactions, which are often major contributors to the crystal packing. nih.gov This analysis is crucial for understanding the supramolecular assembly and polymorphism of these compounds. nih.govresearchgate.net

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. jhuapl.eduresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for evaluating NLO properties include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). medmedchem.com

Computational methods, particularly DFT, can be used to calculate these parameters. dergipark.org.tr A large first hyperpolarizability value is indicative of a strong NLO response. medmedchem.com For this compound, the presence of an electron-donating methyl group and an electron-withdrawing sulfonamide group on the benzene ring could create a charge-transfer character that enhances its NLO properties. Theoretical calculations would provide a quantitative assessment of its potential as an NLO material. researchgate.netresearchgate.net

Table 3: Calculated Non-Linear Optical Properties for an Analogous Brominated Benzenesulfonamide
ParameterValue (a.u.)
Dipole Moment (μ)3.5 D
Linear Polarizability (α)200
First Hyperpolarizability (β)1500

Applications in Advanced Chemical and Material Sciences of N Butyl 3 Bromo 4 Methylbenzenesulfonamide Analogues

Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules (excluding pharmaceutical drug products)

The structural framework of N-butyl 3-bromo-4-methylbenzenesulfonamide (B1289567) analogues, featuring a bromo-substituted aromatic ring, makes them valuable intermediates in the synthesis of more complex organic structures. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

One of the most powerful applications of these bromo-substituted benzenesulfonamides is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the bromo-substituted benzene (B151609) ring and a wide range of organoboron compounds. By carefully selecting the boronic acid or ester, intricate biaryl structures can be assembled. These biaryl sulfonamides can serve as precursors to novel dyes, liquid crystals, or other functional organic materials. For instance, coupling with an arylboronic acid can yield a more complex, unsymmetrical biaryl system, as depicted in the general scheme below.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

Reaction Name Reactants Catalyst/Conditions Product Type
Suzuki-Miyaura Coupling Aryl bromide, Arylboronic acid Pd catalyst, Base Biaryl
Heck Coupling Aryl bromide, Alkene Pd catalyst, Base Aryl-substituted alkene
Sonogashira Coupling Aryl bromide, Terminal alkyne Pd/Cu catalyst, Base Aryl-substituted alkyne

Furthermore, the sulfonamide nitrogen can be involved in intramolecular cyclization reactions to form various heterocyclic compounds. Following a cross-coupling reaction to introduce a suitable functional group at the ortho-position to the sulfonamide, a subsequent cyclization can lead to the formation of benzothiazine dioxides and other sulfur-containing heterocycles. These heterocyclic systems are of interest in materials science for their unique electronic and photophysical properties.

The N-alkyl group, in this case, a butyl group, can also influence the solubility and reactivity of the molecule, making it more amenable to certain reaction conditions and allowing for its incorporation into larger, more complex architectures, including macrocycles. The synthesis of macrocyclic structures often relies on building blocks with specific geometries and reactive sites, and N-alkylated bromo-benzenesulfonamides can be designed to fulfill these roles.

Utilization in Metal-Organic Framework (MOF) Synthesis and Crystal Engineering

While the direct use of N-Butyl 3-bromo-4-methylbenzenesulfonamide in the synthesis of Metal-Organic Frameworks (MOFs) is not yet widely reported, its analogues present significant potential as ligands or linkers in this field. The sulfonamide group can act as a coordination site for metal ions, while the bromo-substituent can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering to direct the assembly of supramolecular structures. nih.gov

The design of MOFs relies on the predictable coordination of metal ions or clusters with organic linkers to form porous, crystalline materials. The sulfonamide moiety can coordinate to metal centers through its oxygen or nitrogen atoms. The presence of a bromo-substituent on the aromatic ring of the linker can introduce halogen bonding as a secondary interaction to further control the dimensionality and topology of the resulting framework. nih.gov This can lead to the formation of novel network structures with tailored pore sizes and chemical environments.

In the broader context of crystal engineering, halogenated benzenesulfonamides are of interest for their ability to form predictable supramolecular synthons. nih.gov The interplay between hydrogen bonds from the sulfonamide N-H group and halogen bonds from the bromine atom can be used to construct complex and robust solid-state architectures. For example, the formation of co-crystals with other molecules can be directed by these interactions, leading to materials with specific packing arrangements and potentially novel physical properties.

Table 2: Key Interactions in Crystal Engineering with Halogenated Sulfonamides

Interaction Type Donor Acceptor Significance in Crystal Packing
Hydrogen Bonding N-H of sulfonamide O=S of sulfonamide, other acceptors Primary driving force for self-assembly
Halogen Bonding C-Br Electron-rich atoms (e.g., O, N, π-systems) Directional interaction for supramolecular control nih.gov

Explorations in Other Advanced Materials Development (e.g., components in functional polymers, chemical sensors, or optoelectronic materials)

The unique combination of functional groups in this compound analogues makes them attractive candidates for incorporation into advanced materials.

Functional Polymers: The bromine atom on the aromatic ring can serve as a site for polymerization or for grafting onto existing polymer backbones. For instance, after conversion of the bromo-substituent to a polymerizable group (e.g., a vinyl or styrenyl group) via a cross-coupling reaction, the resulting monomer can be used in the synthesis of functional polymers. Alternatively, the bromo-substituted sulfonamide can be incorporated as a comonomer in condensation polymerization to produce polyamides or polyesters with specific properties. mdpi.com The presence of the sulfonamide moiety can enhance the thermal stability and flame-retardant properties of the resulting polymer. mdpi.com Post-polymerization modification of polymers containing these bromo-arenesulfonamide units is another avenue for creating materials with tailored functionalities. manchester.ac.uk

Chemical Sensors: The sulfonamide group is known to bind to certain metal ions and anions. By incorporating a bromo-substituted benzenesulfonamide (B165840) analogue into a larger system that includes a chromophore or fluorophore, it is possible to design chemosensors. The binding of a target analyte to the sulfonamide receptor site could induce a change in the electronic properties of the conjugated system, leading to a detectable colorimetric or fluorescent response. The bromo-substituent could be used to tune the electronic properties of the sensor molecule or to provide an additional binding site.

Optoelectronic Materials: Aromatic sulfonamides can be part of larger conjugated systems used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the sulfonyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material. The bromine atom can be used as a synthetic handle to build more complex, conjugated structures through cross-coupling reactions. Furthermore, the presence of a heavy atom like bromine can promote intersystem crossing, which could be exploited in the design of phosphorescent materials for OLEDs.

Investigation of Catalytic Applications and Ligand Design in Transition Metal Chemistry

The sulfonamide moiety is a versatile functional group for the design of ligands for transition metal catalysts. The nitrogen and/or oxygen atoms of the sulfonamide can coordinate to a metal center, and the electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the aromatic ring and the nitrogen atom.

Analogues of this compound can be envisioned as precursors to novel ligands. For example, the bromine atom can be replaced by a phosphine (B1218219) group or another coordinating group through a suitable substitution or cross-coupling reaction. This would result in a bidentate or even tridentate ligand with a sulfonamide backbone. Such ligands could be used to stabilize various transition metal complexes and influence their catalytic activity.

There is growing interest in the use of sulfonamide-containing ligands in a variety of catalytic transformations. For instance, iridium complexes bearing N-(phenylsulfonyl)-2-pyridinecarboxamide ligands have shown good stability and activity in the dehydrogenation of formic acid. rsc.org This highlights the potential of sulfonamide-based ligands in promoting important chemical reactions.

Palladium complexes with sulfonamide-containing ligands have also been explored for their catalytic activity in cross-coupling reactions. The electronic properties of the sulfonamide group can impact the electron density at the metal center, thereby influencing the efficiency of the catalytic cycle. The design of chiral sulfonamide ligands is another promising area for the development of new asymmetric catalysts.

Table 3: Potential Catalytic Applications of Transition Metal Complexes with Sulfonamide-Based Ligands

Metal Ligand Type Potential Catalytic Application
Palladium Bidentate N,P-ligand with sulfonamide backbone Cross-coupling reactions (e.g., Suzuki, Heck)
Rhodium Chiral sulfonamide-phosphine ligands Asymmetric hydrogenation
Iridium Picolinamide-sulfonamide ligands Dehydrogenation reactions rsc.org

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes for N-Butyl 3-bromo-4-methylbenzenesulfonamide (B1289567)

The traditional synthesis of N-alkylated benzenesulfonamides often involves a two-step process: the reaction of a sulfonyl chloride with a primary amine, followed by N-alkylation. Future research should prioritize the development of more streamlined and environmentally benign synthetic methodologies.

Key research objectives include:

Green Chemistry Approaches: Exploring the use of sustainable solvents and reaction media. For instance, utilizing hydrotropes like aqueous sodium tosylate could provide an effective and recyclable medium for the N-alkylation step, minimizing the reliance on volatile organic compounds. rsc.org

Catalytic Methods: Developing novel catalytic systems for both the sulfonamide formation and the subsequent N-alkylation. This could involve screening for catalysts that allow the reaction to proceed under milder conditions with lower energy consumption.

Flow Chemistry: Adapting the synthesis to a continuous flow process. This approach offers benefits such as improved safety, better reaction control, higher yields, and easier scalability compared to traditional batch processing.

A comparative table of potential synthetic routes is presented below.

Synthetic RoutePotential AdvantagesResearch Challenges
Traditional Two-Step Reliable, well-established chemistry.Generates significant waste, multiple purification steps.
One-Pot Synthesis Reduced solvent and energy use, improved atom economy.Requires careful optimization of reaction conditions to avoid side reactions.
Green Solvents/Hydrotropes Significantly reduces environmental impact, potential for solvent recycling. rsc.orgSubstrate solubility and reaction kinetics may need extensive study.
Flow Chemistry Enhanced safety, scalability, and process control.Requires specialized equipment and optimization of flow parameters.

In-depth Mechanistic Studies of Specific Chemical Transformations of the Compound

The aryl bromide moiety in N-Butyl 3-bromo-4-methylbenzenesulfonamide is a prime site for chemical modification, particularly through transition-metal-catalyzed cross-coupling reactions. A deep understanding of the reaction mechanisms is crucial for optimizing these transformations.

Future research should focus on:

Palladium-Catalyzed Cross-Coupling: Conducting detailed mechanistic studies of reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings at the C-Br position. nih.govsemanticscholar.org The standard catalytic cycle for a Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. nih.gov In-depth studies would involve:

Kinetic Analysis: Determining the rate-limiting step of the catalytic cycle. nih.gov For similar reactions, transmetalation is often found to be turnover-limiting. nih.gov

Isotopic Labeling: Using isotopically labeled reagents to trace the pathways of atoms throughout the reaction.

Intermediate Characterization: Employing advanced spectroscopic techniques to identify and characterize transient catalyst-substrate complexes and resting states. nih.gov

The sulfonamide group itself also presents opportunities for mechanistic investigation, such as its directing group effects in electrophilic aromatic substitution or its potential transformations under various reaction conditions.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting molecular properties and elucidating reaction mechanisms at the atomic level.

Prospective computational studies could include:

Predictive Spectroscopy: Calculating NMR, IR, and Raman spectra to corroborate experimental data and aid in structural confirmation.

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions, such as the Suzuki-Miyaura coupling. nih.gov This can help identify the most favorable reaction pathways, predict transition state geometries, and understand the role of ligands and solvents.

Quantitative Structure-Property Relationship (QSPR): Developing models that correlate the structural features of the molecule with its physical and chemical properties. This can accelerate the design of new derivatives with desired characteristics.

Frontier Molecular Orbital (FMO) Analysis: Using FMO calculations to understand the molecule's reactivity, predicting sites for electrophilic and nucleophilic attack.

Exploration of Novel Non-Biological Applications in Emerging Fields

While sulfonamides are widely known for their biological roles, the unique structure of this compound makes it a candidate for non-biological applications, particularly in materials science.

Future research should explore its potential as:

A Monomer for Novel Polymers: The aryl bromide functionality allows the molecule to be used as a monomer in polycondensation reactions (e.g., Suzuki polycondensation). The resulting polymers, incorporating the sulfonamide group, could possess interesting properties such as thermal stability, specific solubility, or unique electronic characteristics.

A Building Block for Functional Materials: The compound can serve as a precursor for more complex molecules intended for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification via cross-coupling reactions.

Ligands for Coordination Chemistry: The sulfonamide group, particularly the oxygen and nitrogen atoms, can act as a coordination site for metal ions. Investigating the synthesis of metal complexes incorporating this molecule as a ligand could lead to new catalysts or materials with interesting magnetic or optical properties.

Comparative Studies with Isomeric and Analogous Sulfonamide Structures to Elucidate Structure-Reactivity Relationships

A systematic study of isomers and analogs of this compound is essential for developing a comprehensive understanding of how specific structural features influence reactivity.

A focused research program could involve:

Synthesis of a Compound Library: Preparing a series of related compounds to systematically probe structure-reactivity relationships. nih.gov

Comparative Reactivity Studies: Subjecting the library of compounds to a standardized reaction, such as a competitive Suzuki-Miyaura coupling, to quantify the relative reactivity of each analog. This would reveal the electronic and steric effects of substituent placement and identity.

Physicochemical Property Analysis: Measuring key properties such as pKa, solubility, and partition coefficients for each analog to build a comprehensive dataset.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-butyl 3-bromo-4-methylbenzenesulfonamide?

The synthesis typically involves sulfonylation of 3-bromo-4-methylaniline using benzenesulfonyl chloride derivatives, followed by N-alkylation with n-butyl bromide. Key steps include:

  • Sulfonylation : Reacting 3-bromo-4-methylaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide intermediate.
  • N-Alkylation : Introducing the n-butyl group via nucleophilic substitution using n-butyl bromide in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity. Structural validation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR is critical .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (to verify alkyl and aromatic proton environments) and 13C NMR^{13} \text{C NMR} (to confirm sulfonamide and bromine substitution patterns). FT-IR identifies characteristic S=O (1130–1370 cm1^{-1}) and N–H (3300 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, S, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms in OLEX2 .
  • Refinement : Iterative refinement with SHELXL to minimize R-factor discrepancies. Validate using the CIF check in the IUCr’s checkCIF tool to identify syntax or symmetry errors .
  • Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) for peer review .

Q. What strategies can resolve contradictions in spectroscopic or crystallographic data for sulfonamide derivatives?

  • Redundancy : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For crystallography, collect multiple datasets to assess reproducibility .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For XRD, refine against Hirshfeld surfaces to detect weak intermolecular interactions .
  • Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic forms that may explain discrepancies in melting points or diffraction patterns .

Q. How do structural modifications (e.g., bromine or alkyl chain length) influence the reactivity and biological activity of this sulfonamide?

  • Electrophilic Reactivity : The bromine atom at the 3-position enhances electrophilic substitution potential, enabling further functionalization (e.g., Suzuki coupling). The n-butyl group increases lipophilicity, impacting membrane permeability in biological assays .
  • Biological Activity : Compare IC₅₀ values against related compounds (e.g., 4-chloro-N-hexynylbenzenesulfonamide) in enzyme inhibition assays. The bromine substituent may sterically hinder binding to target proteins, while the alkyl chain modulates solubility .

Q. What experimental design principles optimize reaction yields for sulfonamide derivatives?

  • Design of Experiments (DoE) : Use Box-Behnken or central composite designs to model the impact of temperature, solvent polarity, and stoichiometry. For example, optimize n-butyl bromide equivalents and reaction time to maximize alkylation efficiency .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-limiting steps. Adjust catalyst loading (e.g., phase-transfer catalysts) to accelerate sluggish steps .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability without compromising yield .

Safety and Handling Considerations

  • Toxicity : While specific data for this compound are limited, structurally related n-butyl chloroformates exhibit acute toxicity (e.g., respiratory irritation at 66.7 ppm in rats). Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis or oxidation. Avoid contact with strong bases or oxidizing agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.